molecular formula C23H36N2 B6125879 1-cycloheptyl-4-(4-phenylcyclohexyl)piperazine

1-cycloheptyl-4-(4-phenylcyclohexyl)piperazine

Cat. No.: B6125879
M. Wt: 340.5 g/mol
InChI Key: IVNLWENARCLAEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cycloheptyl-4-(4-phenylcyclohexyl)piperazine is a piperazine derivative characterized by a seven-membered cycloheptyl group at the N1 position and a 4-phenylcyclohexyl substituent at the N4 position. Piperazine derivatives are typically synthesized via nucleophilic substitution, alkylation, or coupling reactions, as exemplified in patents and synthetic protocols for related compounds .

Properties

IUPAC Name

1-cycloheptyl-4-(4-phenylcyclohexyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N2/c1-2-7-11-22(10-6-1)24-16-18-25(19-17-24)23-14-12-21(13-15-23)20-8-4-3-5-9-20/h3-5,8-9,21-23H,1-2,6-7,10-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNLWENARCLAEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-cycloheptyl-4-(4-phenylcyclohexyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the reaction of cycloheptylamine with 4-phenylcyclohexanone to form an intermediate, which is then reacted with piperazine under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

1-Cycloheptyl-4-(4-phenylcyclohexyl)piperazine undergoes various chemical reactions, including:

Scientific Research Applications

1-Cycloheptyl-4-(4-phenylcyclohexyl)piperazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological systems, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-cycloheptyl-4-(4-phenylcyclohexyl)piperazine involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter systems in the central nervous system, particularly by binding to receptors such as NMDA (N-methyl-D-aspartate) and sigma receptors. This interaction can influence the release and reuptake of neurotransmitters like dopamine, serotonin, and norepinephrine, leading to various pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following subsections compare 1-cycloheptyl-4-(4-phenylcyclohexyl)piperazine with analogues based on substituent patterns, pharmacological activities, and physicochemical properties.

Substituent Variations on the Piperazine Core

Cycloalkyl vs. Arylalkyl Groups
  • MT-45 (1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine): Replaces the cycloheptyl group with cyclohexyl and substitutes the 4-phenylcyclohexyl with a 1,2-diphenylethyl chain. Exhibits potent analgesic and psychoactive effects, acting as a μ-opioid receptor agonist .
  • 1-(2,4-Dimethoxybenzyl)-4-(4-phenylcyclohexyl)piperazine :

    • Features a dimethoxybenzyl group at N1 instead of cycloheptyl.
    • Higher molecular weight (394.56 g/mol) and polarity due to methoxy groups, likely reducing CNS activity compared to the target compound .
Phenylcyclohexyl vs. Other Aromatic Substituents
  • 1-(4-Chlorobenzhydryl)-4-(4-substitutedbenzoyl)piperazine derivatives :
    • Replace the 4-phenylcyclohexyl group with chlorobenzhydryl moieties.
    • Demonstrated cytotoxicity against liver, breast, and colon cancer cell lines (IC50: 1–10 μM), suggesting that bulky aromatic groups enhance anticancer activity .

Pharmacological Activity Profiles

Psychoactive Effects
  • MT-45: Binds to opioid receptors and dopamine transporters, leading to MDMA-like stimulant effects.
  • Bridged Piperazine Analogues (e.g., Compounds 7 and 11): Replace the piperazine core with rigid bicyclic structures. Show high affinity for dopamine transporters (IC50: 1.4–8.2 nM) but reduced metabolic stability compared to non-bridged analogues .
Anticancer Activity
  • 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines :
    • Exhibit growth inhibition in HUH7 liver cancer cells (IC50: 2.5 μM) and MCF7 breast cancer cells (IC50: 3.8 μM). The 4-phenylcyclohexyl group in the target compound may confer similar bioactivity .

Physicochemical and Metabolic Properties

Solubility and pKa
  • Piperazine-Quinolone Hybrids (e.g., 8ac, 8j): Ethylene or methylene spacers between piperazine and quinolone improve aqueous solubility (80 μM at pH 6.5) compared to direct N-phenylpiperazinyl attachments (20 μM). The cycloheptyl group in the target compound may reduce solubility due to increased hydrophobicity .
Metabolic Stability
  • Piperazine Isosteres :
    • Piperazine rings are prone to oxidative metabolism (e.g., N-deethylation). Structural rigidity (e.g., bicyclic frameworks) or electron-withdrawing substituents can mitigate this .

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Name Substituents (N1/N4) Key Activity IC50/EC50 Reference ID
This compound Cycloheptyl / 4-phenylcyclohexyl Hypothesized CNS modulation N/A
MT-45 Cyclohexyl / 1,2-diphenylethyl μ-Opioid agonist, analgesic ~10 nM (binding)
1-(4-Chlorobenzhydryl)-4-benzoylpiperazine Chlorobenzhydryl / benzoyl Cytotoxic (HUH7 cells) 2.5 μM
Bridged Piperazine 7 Rigid bicyclic framework Dopamine transporter binding 8.0 nM

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) Calculated LogP Aqueous Solubility (μM) Metabolic Stability
This compound ~395 (estimated) ~5.2 Low (est. <20) Moderate
1-(2,4-Dimethoxybenzyl)-4-(4-phenylcyclohexyl)piperazine 394.56 3.8 High (>80) High
Piperazine-Quinolone 8ac ~400 2.1 80 (pH 6.5) High

Research Findings and Implications

  • Structural Rigidity : Bridged piperazines (e.g., 3,8-diaza[3.2.1]bicyclooctane) improve dopamine transporter binding but require synthetic complexity .
  • Anticancer Potential: Bulky aromatic substituents (e.g., 4-phenylcyclohexyl) correlate with cytotoxicity, suggesting a promising avenue for the target compound .
  • Metabolic Challenges : Piperazine derivatives often require structural optimization (e.g., fluorination, steric hindrance) to reduce oxidative metabolism .

Biological Activity

1-Cycloheptyl-4-(4-phenylcyclohexyl)piperazine (C23H36N2) is a complex organic compound that has garnered interest due to its potential biological activities. This compound features a piperazine ring substituted with cycloheptyl and phenylcyclohexyl groups, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems in the central nervous system. It is believed to modulate the activity of several receptors, including:

  • NMDA Receptors : Involved in synaptic plasticity and memory function.
  • Sigma Receptors : Associated with various neuropsychiatric disorders.

These interactions can influence neurotransmitter release and reuptake, particularly affecting dopamine, serotonin, and norepinephrine levels, which are critical in mood regulation and cognitive function.

Therapeutic Applications

Research indicates that this compound may have several therapeutic applications:

  • Antitumor Activity : Studies suggest that compounds with similar piperazine structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing piperazine have shown potent antitumor activity against A549 (lung cancer), HeLa (cervical cancer), and SGC7901 (gastric cancer) cells .
  • Antimicrobial Properties : Piperazine derivatives have been reported to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate significant effectiveness against strains like Staphylococcus aureus and Escherichia coli .

Research Findings

Recent studies have explored the synthesis and biological evaluations of this compound, revealing promising results:

Study Focus Findings
Antitumor ActivityExhibited IC50 values lower than standard chemotherapeutics like cisplatin .
Antimicrobial ActivitySignificant activity noted against multiple bacterial strains (MIC values ranging from 125 to 500 µg/mL) .
Neuropharmacological EffectsPotential modulation of neurotransmitter systems linked to mood disorders.

Case Studies

  • Antitumor Efficacy : In vitro studies demonstrated that compounds related to this compound showed IC50 values significantly lower than those of traditional chemotherapeutics, indicating a robust antitumor potential .
  • Antimicrobial Screening : A series of piperazine derivatives were synthesized and tested against a panel of pathogens. Notably, certain derivatives displayed strong bactericidal effects against resistant strains, suggesting that the piperazine scaffold could be a valuable template for developing new antimicrobial agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.